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Compound of Interest |

Compound Name: 4-bromo-3-Pyridinesulfonamide
CAS No.: 361544-09-4
Cat. No.: B13879950
. J

The chemical behavior of 4-bromopyridine-3-sulfonamide is dominated by the interplay
between the electron-withdrawing nature of the pyridine nitrogen and the sulfonamide group.

1.1 Electronic Architecture

o Pyridine Ring: The nitrogen atom withdraws electron density, making the ring carbons
electrophilic. Positions 2 and 4 are particularly electron-deficient, activating the C4-Bromine
bond for Nucleophilic Aromatic Substitution (

)

e The "Ortho" Effect: The placement of the sulfonamide group at C3 (ortho to the bromine)
creates a steric and electronic environment ideal for cyclization. The sulfonamide nitrogen (

) can act as an intramolecular nucleophile under basic conditions.[1]

» Acidity: The sulfonamide proton is acidic enough to be deprotonated by weak bases (e.g.,
), facilitating palladium-catalyzed cross-coupling reactions without catalyst poisoning.

1.2 Physicochemical Properties Table
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Property

Value | Characteristic

Relevance

Molecular Formula

Core scaffold

Molecular Weight ~237.07 g/mol Ideal for FBDD (<300 Da)
ClogP ~0.5-0.9 High water solubility potential
1( Key interaction point for

H-Bond Donors

)

enzymes (e.g., Carbonic
Anhydrase)

H-Bond Acceptors

3 (Pyridine N, Sulfonyl O)

Ligand binding efficiency

Reactivity

High (

, Pd-coupling)

Rapid diversification

Part 2: Synthetic Architecture

The synthesis of 4-bromopyridine-3-sulfonamide requires navigating the sensitivity of the

pyridine ring to "halogen dance" reactions during lithiation. Two primary routes are

recommended to ensure regiochemical integrity.

Protocol A: The Thioether Oxidation Route

(Recommended)

This route avoids harsh sulfonation conditions and unstable lithiated intermediates.

e Precursor: Start with 4-bromo-3-(methylthio)pyridine.

e Oxidative Chlorination: Treat with

gas or

-chlorosuccinimide (NCS) in aqueous acetic acid to generate the sulfonyl chloride in situ.[1]

o Mechanism:[2][3][4] The sulfur is oxidized to the sulfonyl chloride (

) while the bromine remains intact.
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e Amination: Immediate treatment with aqueous ammonia or a primary amine.[1]
Protocol B: The Directed Sulfonation Route (Classical)
» Sulfonation: Treat 4-aminopyridine with oleum (

) at 140°C to yield 4-aminopyridine-3-sulfonic acid.[1]
e Sandmeyer-Type Transformation: Convert the amino group to bromine using

and

[1]

» Activation: Convert the sulfonic acid to sulfonyl chloride using

or

e Amidation: React with
in THF/DCM.
Critical Control Point:

o Causality: In Route B, the amino group directs the sulfonation to the C3 position (ortho).
Attempting to sulfonate 4-bromopyridine directly often fails due to deactivation.[1]

Part 3: Reactivity & Functionalization

The core value of this scaffold lies in its ability to undergo divergent synthesis.[1] The C4-Br
bond is the "exit vector" for growing the molecule, while the C3-Sulfonamide acts as the
anchor.

Experimental Workflow: Suzuki-Miyaura Coupling

This protocol describes coupling an aryl boronic acid to the C4 position, a key step in
synthesizing kinase inhibitors.
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o Reagents: 4-bromopyridine-3-sulfonamide (1.0 eq), Aryl boronic acid (1.2 eq),

(5 mol%),
(2.0 eq).

e Solvent: Dioxane:Water (4:1).[1]

o Conditions: 90°C, 4 hours, Inert Atmosphere (

Step-by-Step Methodology:

Degassing: Dissolve the sulfonamide and boronic acid in the solvent mixture. Sparge with
nitrogen for 15 minutes. Reasoning: Oxygen poisons the Pd(0) active species.[1]

Catalyst Addition: Add

[1] This catalyst is chosen for its bite angle and stability with heteroaryl halides.[1]

Reaction: Heat to 90°C. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product will
be more polar than the starting bromide.

Workup: Dilute with EtOAc, wash with brine. Dry over

1]

Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).

Visualization: Divergent Synthetic Pathways

The following diagram illustrates how the scaffold serves as a precursor for both linear
functionalization and bicyclic ring formation.
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Caption: Divergent synthesis map showing the transformation of the 4-bromo scaffold into

bioactive biaryls and fused heterocyclic systems.

Part 4: Medicinal Chemistry Applications[3][6][7][8]
[9][10][11]
Synthesis of 1H-Pyrazolo[4,3-c]pyridines

This is the most high-value application. The 4-bromopyridine-3-sulfonamide scaffold allows for
the construction of the pyrazolo-pyridine core, a bioisostere of the indole ring found in many
kinase inhibitors (e.g., targeting CDK, JAK).

o Mechanism: Reaction with hydrazine hydrate.[1]
o Displacement: Hydrazine displaces the Bromine at C4 via
1]
o Condensation: The terminal

of the hydrazine attacks the sulfonamide sulfur (less common) or, more typically, the
scaffold is a 3-acyl derivative.

o Correction for Sulfonamide: For the sulfonamide specifically, the target is often a Sultam or
the sulfonamide is used as a directing group. To get the pyrazolo[4,3-c]pyridine, one
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typically starts with the 3-acetyl or 3-formyl analog. However, the sulfonamide can form
1,1-dioxo-isothiazolo[5,4-c]pyridines (sultams), which are potent antiviral agents.

Carbonic Anhydrase (CA) Inhibition

The free primary sulfonamide (

) is a zinc-binding group (ZBG) essential for inhibiting metalloenzymes like Carbonic
Anhydrase.

 Structure-Activity Relationship (SAR): The pyridine ring provides a distinct lipophilic profile
compared to the classic benzene-sulfonamides (like sulfanilamide). The bromine atom allows
for the attachment of "tails" that interact with the hydrophobic half of the CA active site,
improving selectivity for isoforms IX and Xl (cancer-associated targets).

Part 5: Handling & Stability (Self-Validating
Systems)

To ensure experimental success, researchers must adhere to these stability protocols:

o Light Sensitivity: 4-bromopyridines can undergo photodehalogenation.[1] Store in amber
vials.

e TLC Validation:
o Stationary Phase: Silica Gel

1]

o Visualization: UV (254 nm) shows strong absorbance.[1] Ninhydrin is negative (no free
amine on ring).[1]

o Rf Value: In 50% EtOAc/Hexane, the sulfonamide will retain significantly (Rf ~0.2-0.3)
compared to non-polar precursors.[1]

* NMR Diagnostic Peaks (DMSO-d6):

o C2-H: Singlet/Doublet around
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8.8 - 9.0 ppm (Deshielded by N and Sulfonamide).[1]
o C5/C6-H: Doublets around

7.8 -8.5 ppm.[1]
o : Broad singlet exchangeable with

, typically

7.5-8.0 ppm.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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